Cas no 83942-13-6 (4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine)

4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine structure
83942-13-6 structure
Produktname:4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine
CAS-Nr.:83942-13-6
MF:C7H7ClN2
MW:154.596880197525
MDL:MFCD12755922
CID:839298

4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
    • 4-Chloro-5H,6H,7H-cyclopenta[d]pyrimidine
    • 4-chloro-6,7-dihydro-5Hcyclopenta[d]pyrimidine
    • 4-Chloro-6-7-dihydro-5H-cyclopenta-d-pyrimidine
    • 4-Chlor-6,7-dihydro-5H-cyclopentapyrimidin
    • 4-chloro-5,6-dihydro-7H-cyclopenta[d]pyrimidine
    • 4-chloro-5,6-trimethylenepyrimidine
    • 4-Chloro-6,7-dihydro-5H-cyclopentapyrimidine
    • 4-Chloro-6,7-dihydro-5H-cyclopentapyrimidine (ACI)
    • 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine
    • MDL: MFCD12755922
    • Inchi: 1S/C7H7ClN2/c8-7-5-2-1-3-6(5)9-4-10-7/h4H,1-3H2
    • InChI-Schlüssel: QFBRTAZCGKXPJK-UHFFFAOYSA-N
    • Lächelt: ClC1C2CCCC=2N=CN=1

Berechnete Eigenschaften

  • Genaue Masse: 154.03000
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 10
  • Anzahl drehbarer Bindungen: 0

Experimentelle Eigenschaften

  • Siedepunkt: 271.7°C at 760 mmHg
  • Flammpunkt: 144.3℃
  • PSA: 25.78000
  • LogP: 1.61870

4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine Sicherheitsinformationen

4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine Zolldaten

  • HS-CODE:2933599090
  • Zolldaten:

    China Zollkodex:

    2933599090

    Übersicht:

    2933599090. Andere Verbindungen mit Pyrimidinring in der Struktur (Einschließlich anderer Verbindungen mit Piperazinring auf der Struktur. MwSt:17.0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date

    Zusammenfassung:

    2933599090. andere Verbindungen, die einen Pyrimidinring (auch hydriert) oder Piperazinring in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-65622-1.0g
4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine
83942-13-6 95%
1g
$165.0 2023-05-02
abcr
AB409926-500 mg
4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine, 95%; .
83942-13-6 95%
500MG
€313.80 2023-02-19
Enamine
EN300-65622-2.5g
4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine
83942-13-6 95%
2.5g
$302.0 2023-05-02
Life Chemicals
F8881-1295-10g
4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine
83942-13-6 95%
10g
$1115.0 2023-11-21
TRC
C597753-25mg
4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
83942-13-6
25mg
$ 50.00 2022-06-06
Life Chemicals
F8881-1295-2.5g
4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine
83942-13-6 95%
2.5g
$518.0 2023-11-21
eNovation Chemicals LLC
D690143-0.25g
4-Chloro-6,7-dihydro-5H-cyclopentapyrimidine
83942-13-6 95%
0.25g
$100 2023-05-12
Enamine
EN300-65622-0.05g
4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine
83942-13-6 95%
0.05g
$39.0 2023-05-02
Enamine
EN300-65622-10.0g
4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine
83942-13-6 95%
10g
$987.0 2023-05-02
Life Chemicals
F8881-1295-0.25g
4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine
83942-13-6 95%
0.25g
$94.0 2023-11-21

4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Ammonium formate Solvents: Methanol ;  24 h, reflux
2.1 Solvents: Acetic anhydride ;  cooled; 4 h, rt
3.1 Reagents: Ammonium formate Solvents: Formamide ;  4 h, 150 °C
4.1 Reagents: Phosphorus oxychloride ;  3 h, reflux; cooled
4.2 Reagents: Ammonium hydroxide ;  neutralized, cooled
Referenz
Structure-Activity Relationship and in Vitro and in Vivo Evaluation of the Potent Cytotoxic Anti-microtubule Agent N-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride and Its Analogues As Antitumor Agents
Gangjee, Aleem; et al, Journal of Medicinal Chemistry, 2013, 56(17), 6829-6844

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Acetic anhydride ;  30 min, 0 °C
1.2 48 h, 130 °C
2.1 Reagents: Phosphorus oxychloride ;  3 h, reflux
2.2 Reagents: Ammonia Solvents: Water ;  neutralized, cooled
Referenz
3D-QSAR pharmacophore modelling, virtual screening and docking studies for lead discovery of a novel scaffold for VEGFR 2 inhibitors: Design, synthesis and biological evaluation
Sobhy, Mahitab K.; et al, Bioorganic Chemistry, 2019, 89,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ;  3 h, reflux
1.2 Reagents: Ammonia Solvents: Water ;  neutralized, cooled
Referenz
3D-QSAR pharmacophore modelling, virtual screening and docking studies for lead discovery of a novel scaffold for VEGFR 2 inhibitors: Design, synthesis and biological evaluation
Sobhy, Mahitab K.; et al, Bioorganic Chemistry, 2019, 89,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Toluene ;  rt; 15 h, reflux
2.1 Reagents: Acetic anhydride ;  30 min, 0 °C
2.2 48 h, 130 °C
3.1 Reagents: Phosphorus oxychloride ;  3 h, reflux
3.2 Reagents: Ammonia Solvents: Water ;  neutralized, cooled
Referenz
3D-QSAR pharmacophore modelling, virtual screening and docking studies for lead discovery of a novel scaffold for VEGFR 2 inhibitors: Design, synthesis and biological evaluation
Sobhy, Mahitab K.; et al, Bioorganic Chemistry, 2019, 89,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ;  3 h, reflux; cooled
1.2 Reagents: Ammonium hydroxide ;  neutralized, cooled
Referenz
Structure-Activity Relationship and in Vitro and in Vivo Evaluation of the Potent Cytotoxic Anti-microtubule Agent N-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride and Its Analogues As Antitumor Agents
Gangjee, Aleem; et al, Journal of Medicinal Chemistry, 2013, 56(17), 6829-6844

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Solvents: Acetic anhydride ;  cooled; 4 h, rt
2.1 Reagents: Ammonium formate Solvents: Formamide ;  4 h, 150 °C
3.1 Reagents: Phosphorus oxychloride ;  3 h, reflux; cooled
3.2 Reagents: Ammonium hydroxide ;  neutralized, cooled
Referenz
Structure-Activity Relationship and in Vitro and in Vivo Evaluation of the Potent Cytotoxic Anti-microtubule Agent N-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride and Its Analogues As Antitumor Agents
Gangjee, Aleem; et al, Journal of Medicinal Chemistry, 2013, 56(17), 6829-6844

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Ammonium formate Solvents: Formamide ;  4 h, 150 °C
2.1 Reagents: Phosphorus oxychloride ;  3 h, reflux; cooled
2.2 Reagents: Ammonium hydroxide ;  neutralized, cooled
Referenz
Structure-Activity Relationship and in Vitro and in Vivo Evaluation of the Potent Cytotoxic Anti-microtubule Agent N-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride and Its Analogues As Antitumor Agents
Gangjee, Aleem; et al, Journal of Medicinal Chemistry, 2013, 56(17), 6829-6844

4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine Raw materials

4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine Preparation Products

Artikel empfehlen

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:83942-13-6)4-Chloro-6,7-dihydro-5H-cyclopentapyrimidine
A10111
Reinheit:99%
Menge:5g
Preis ($):476.0